molecular formula C15H19N3OS B1331842 4-allyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 667414-43-9

4-allyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Cat. No. B1331842
M. Wt: 289.4 g/mol
InChI Key: FPVRINFDGDVFAQ-UHFFFAOYSA-N
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Description

Triazole derivatives, such as 4-allyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol, are a class of compounds that have garnered interest due to their diverse biological activities and potential applications in various fields of chemistry and pharmacology. These compounds are characterized by the presence of a 1,2,4-triazole ring, which is a five-membered ring consisting of three nitrogen atoms and two carbon atoms. The triazole ring can be substituted with various functional groups, leading to a wide range of derivatives with different properties and activities .

Synthesis Analysis

The synthesis of triazole derivatives typically involves the cyclization of thiosemicarbazides or the reaction of hydrazides with carbon disulfide in basic media. For instance, the synthesis of 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione was achieved through the reaction of 3-isothiocyanatoprop-1-ene and isonicotinohydrazide, followed by base-catalyzed intramolecular dehydrative cyclization . Similarly, the synthesis of 4-amino-5-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione involved theoretical analysis using density functional theory (DFT) to confirm the feasibility of the reaction at room temperature . These methods demonstrate the versatility of synthetic approaches for creating triazole derivatives .

Molecular Structure Analysis

The molecular structure of triazole derivatives is often elucidated using spectroscopic techniques such as IR-NMR spectroscopy and single-crystal X-ray diffraction. For example, the crystal structure of 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione was determined to crystallize in the monoclinic space group with specific cell parameters . Computational methods like Hartree-Fock (HF) and DFT are also employed to calculate molecular geometry, vibrational frequencies, and chemical shift values, providing a comprehensive understanding of the compound's structure .

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions due to the reactivity of the triazole ring and the substituents attached to it. The synthesis process itself often involves intramolecular cyclization and condensation reactions . Additionally, the electronic structures and tautomeric equilibria of these compounds have been studied, which is crucial for understanding their chemical behavior and reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as melting points, solubility, and stability, are influenced by their molecular structure. These properties are important for the practical application of these compounds in biological and industrial processes. For instance, the crystal structure and the dihedral angles between the triazole ring and substituent groups can affect the compound's solubility and reactivity . Theoretical calculations of thermodynamic properties also contribute to the understanding of these compounds' behavior under different conditions .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Processes : The compound 4-allyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is synthesized through various processes. For instance, Mobinikhaledi et al. (2010) detailed the synthesis of similar triazole compounds via the formation of 2-isonicotinoyl-N-allylhydrazinecarbothioamide and subsequent reactions (Mobinikhaledi, Foroughifar, Khanpour, & Ebrahimi, 2010).

  • Characterization Techniques : Various techniques such as IR spectroscopy, NMR spectroscopy, and elemental analyses are used for characterizing these compounds. For example, Orhan et al. (2012) used IR, 1H NMR, and 13C NMR analysis to characterize a similar triazole derivative (Orhan, Ercan, Koparir, & Soylemez, 2012).

Applications in Corrosion Inhibition

  • Corrosion Inhibition in Mild Steel : The compound shows potential as a corrosion inhibitor for mild steel. The study by Orhan et al. demonstrated that its derivatives inhibited corrosion in acidic environments, suggesting its protective properties for metals (Orhan et al., 2012).

Applications in Pharmaceutical Research

  • DNA Methylation Inhibitors : Some derivatives of this compound are studied for their effects on cancer DNA methylation, indicating potential applications in cancer research and treatment. This was explored by Hakobyan et al. (2017), where aminomethylation and cyanoethylation reactions of similar triazole derivatives were investigated (Hakobyan, Hovsepyan, Nersesyan, Agaronyan, Danielyan, Paronikyan, & Minasyan, 2017).

  • Anti-hypoxic Activity : S-derivatives of similar triazole compounds have been synthesized and studied for anti-hypoxic activity, which could contribute to the development of new anti-hypoxic drugs (Karpun & Parchenko, 2020).

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These codes indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-[(4-propan-2-ylphenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-4-9-18-14(16-17-15(18)20)10-19-13-7-5-12(6-8-13)11(2)3/h4-8,11H,1,9-10H2,2-3H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVRINFDGDVFAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2=NNC(=S)N2CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358836
Record name 4-allyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-allyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

CAS RN

667414-43-9
Record name 4-allyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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